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molecular formula C13H15N3O2 B8314948 6-Piperidin-1-yl-1H-quinazoline-2,4-dione

6-Piperidin-1-yl-1H-quinazoline-2,4-dione

Cat. No. B8314948
M. Wt: 245.28 g/mol
InChI Key: YBIQOVLCXNMADI-UHFFFAOYSA-N
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Patent
US07262200B2

Procedure details

To 6-Piperidin-1-yl-1H-quinazoline-2,4-dione (522 mg, 2.13 mmol) and triethyl amine hydrochloride (1.2 g, 8.5 mmol) was added POCl3 (20 mL) and the solution was heated to 120 C for 72 h. POCl3 was removed in vacuum and the resulting brown oil was quenched with ice water and treated with saturated NaHCO3, to afford a tan solid. Filtration and drying in vacuum gave title compound 550 mg (91% yield). HPLC tr=8.56 min (100%), FIA m/z 282.1 (M+H), HNMR (500 MHz, dmso): δ 8.05–8.00 (1H, d), 7.85–7.80 (1H, d), 7.20 (1H s), 5.50–4.40 (4H, m), 1.70–1.60 (6H, m).
Quantity
522 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:8]=[C:9]3[C:14](=[CH:15][CH:16]=2)[NH:13][C:12](=O)[NH:11][C:10]3=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:19].C(N(CC)CC)C.O=P(Cl)(Cl)[Cl:29]>>[Cl:19][C:12]1[N:11]=[C:10]([Cl:29])[C:9]2[C:14](=[CH:15][CH:16]=[C:7]([N:1]3[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]3)[CH:8]=2)[N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
522 mg
Type
reactant
Smiles
N1(CCCCC1)C=1C=C2C(NC(NC2=CC1)=O)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 120 C for 72 h
Duration
72 h
CUSTOM
Type
CUSTOM
Details
POCl3 was removed in vacuum
CUSTOM
Type
CUSTOM
Details
the resulting brown oil was quenched with ice water
ADDITION
Type
ADDITION
Details
treated with saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
to afford a tan solid
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying in vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C(=N1)Cl)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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